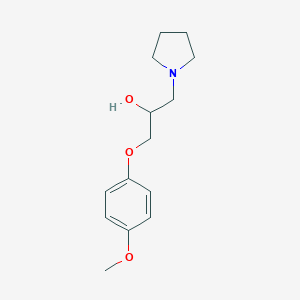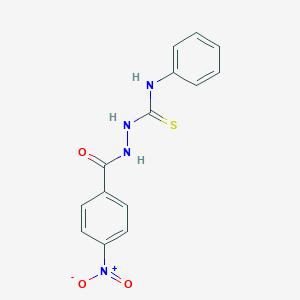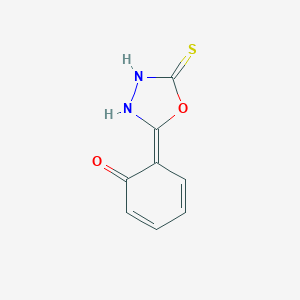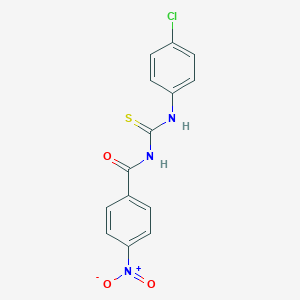![molecular formula C21H14FN3 B256875 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline (BFIQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFIQ belongs to the class of indoloquinoxaline compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have a range of biochemical and physiological effects. In cancer cells, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline induces apoptosis by activating the intrinsic pathway, leading to the cleavage of caspases and the activation of pro-apoptotic proteins. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been found to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In animal models, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its diverse biological activities, which make it a promising compound for further research. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another direction is the investigation of the mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline, which could lead to the identification of new targets for drug development. Additionally, the synthesis and optimization of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline analogs could lead to the discovery of compounds with improved biological activities and solubility.
Méthodes De Synthèse
The synthesis of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a multi-step process that involves the reaction of 2-nitrobenzyl bromide with 2-aminophenyl ketone, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-fluoro-1,4-benzoquinone to form the final product, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. This method has been optimized to yield high purity 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline with good yields.
Applications De Recherche Scientifique
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline can induce apoptosis in cancer cells by activating the intrinsic pathway. 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
Nom du produit |
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline |
|---|---|
Formule moléculaire |
C21H14FN3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
6-benzyl-9-fluoroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H14FN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clé InChI |
RJXQQMBCVNVOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)

![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)

![2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B256811.png)




![2-Methyl-5-[(trifluoromethyl)sulfonyl]-1,3-benzothiazole](/img/structure/B256818.png)